N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide
Description
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide is a modified nucleoside phosphoramidite used in therapeutic oligonucleotide synthesis. Its structure features a purine base (adenine analog) linked to a benzamide group, a 4,4′-dimethoxytrityl (DMT) protecting group, a 2-cyanoethyl phosphoramidite moiety, and a hexadecoxy (C16) chain at the 3′-position. This compound is designed for solid-phase oligonucleotide synthesis, where the DMT group protects the 5′-hydroxyl during chain elongation, and the phosphoramidite enables coupling to the growing oligonucleotide strand .
Properties
Molecular Formula |
C63H84N7O8P |
|---|---|
Molecular Weight |
1098.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C63H84N7O8P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-27-42-74-58-57(78-79(76-43-28-41-64)70(47(2)3)48(4)5)55(77-62(58)69-46-67-56-59(65-45-66-60(56)69)68-61(71)49-29-23-21-24-30-49)44-75-63(50-31-25-22-26-32-50,51-33-37-53(72-6)38-34-51)52-35-39-54(73-7)40-36-52/h21-26,29-40,45-48,55,57-58,62H,8-20,27-28,42-44H2,1-7H3,(H,65,66,68,71)/t55-,57-,58-,62-,79?/m1/s1 |
InChI Key |
JEFOGZDZKKCGEJ-OSIIFERKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Biological Activity
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological effects, and potential applications in medicine based on diverse research sources.
Structural Information
The compound has a molecular formula of and a molecular weight of 887.96 g/mol. Its structure is characterized by multiple functional groups including purine derivatives and phosphanyl moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C48H54N7O8P |
| Molecular Weight | 887.96 g/mol |
| CAS Number | 1309448-27-8 |
| Purity | 95% |
Pharmacological Profile
The compound exhibits a range of pharmacological activities, including potential anti-cancer properties and effects on cellular signaling pathways. It is crucial to explore how its structure influences these activities.
Research indicates that this compound interacts with various molecular targets:
- Inhibition of Protein Kinases : The compound may inhibit certain protein kinases involved in cancer cell proliferation.
- Modulation of Apoptosis : It has been shown to induce apoptosis in cancer cells by promoting mitochondrial dysfunction.
- Regulation of Cell Signaling Pathways : The compound affects multiple signaling pathways including those related to growth factor signaling.
Case Studies and Research Findings
- Anti-Cancer Activity : A study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
- Neuroprotective Effects : In vitro studies indicated that the compound protects neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .
Scientific Research Applications
Basic Information
- CAS Number : 110764-72-2
- Molecular Formula : C39H37N5O7
- Molecular Weight : 687.76 g/mol
- Purity : 95%
Structural Characteristics
The compound features a purine base linked to a benzamide moiety, along with several functional groups that may confer specific biological activities. Notably, the presence of a phosphanyl group and multiple aromatic rings suggests potential interactions with biological targets.
Pharmacological Research
The compound's structural complexity indicates potential use as a drug candidate. Its pharmacological applications could include:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the purine base may enhance its interaction with nucleic acids or enzymes involved in cell proliferation .
- Antiviral Properties : Given the structural similarities to known antiviral agents, this compound may exhibit activity against viral pathogens by interfering with viral replication mechanisms .
Chemical Biology
The compound could serve as a tool in chemical biology for:
- Target Identification : Its ability to form covalent bonds with biological macromolecules can be exploited to identify and validate drug targets within cellular pathways .
- Proteomics Studies : Utilizing chemical proteomics approaches, this compound can be used to map protein interactions and elucidate signaling pathways relevant to disease states, particularly in cancer research .
Biotechnology
In biotechnology, the compound may find applications in:
- Gene Editing Technologies : Similar compounds have been successfully integrated into CRISPR systems to enhance specificity and efficiency of gene editing processes .
- Synthetic Biology : Its unique structure could be harnessed to design novel biosynthetic pathways or as a building block for the synthesis of more complex molecules .
Case Study 1: Anticancer Activity
A study investigating purine derivatives demonstrated that compounds similar to N-[9-[(2R,3R,4R,5R)-... exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased apoptosis rates .
Case Study 2: Chemical Proteomics
In a recent chemical proteomics study, researchers utilized a similar compound to map interactome changes in triple-negative breast cancer cells. The findings revealed novel protein targets associated with RNA metabolism, suggesting potential therapeutic avenues for intervention .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key differences between the target compound and structurally related analogs:
Key Observations:
- Protecting Groups : The DMT group (target compound) is standard for 5′-protection, whereas Compound 35 uses a sulfur-based group, which may alter stability and deprotection kinetics . The TBDMS group in Compound 17 offers orthogonal protection for sensitive synthetic steps .
- Phosphoramidite Reactivity: All compounds share the 2-cyanoethyl phosphoramidite group, ensuring compatibility with automated synthesizers .
Purity Analysis :
- HPLC: Similar compounds (e.g., Compound 12) achieve >99% purity using a Gemini NX C-18 column with NH4OAc/methanol gradients .
- NMR : ¹H and ¹³C NMR spectra confirm structural integrity, with characteristic shifts for the DMT (δ 6.7–7.4 ppm) and hexadecoxy (δ 1.2–1.6 ppm) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple carefully orchestrated steps:
Step 1: Preparation of the Oxolane Sugar Intermediate
The starting point is the stereoselective synthesis of the oxolane ring bearing the appropriate stereochemistry (2R,3R,4R,5R). This involves protection of hydroxyl groups with bis(4-methoxyphenyl)-phenylmethoxy (DMT) groups to prevent unwanted side reactions.Step 2: Introduction of the Purine Base
The purine moiety is attached via glycosidic bond formation. The purine is modified with a benzamide protecting group at the 6-position to enhance stability and selectivity during subsequent reactions.Step 3: Phosphoramidite Functionalization
The 4'-hydroxyl group of the sugar is converted into a phosphoramidite by reaction with 2-cyanoethyl diisopropylchlorophosphoramidite under anhydrous conditions. This step is critical for enabling the compound's utility in oligonucleotide synthesis.Step 4: Final Modifications and Purification
Additional functional groups such as the propargyl (prop-2-ynoxy) group at the 3'-position may be introduced to allow for post-synthetic modifications. The final compound is purified using chromatographic techniques and characterized by LC/MS and NMR spectroscopy to ensure >99% purity.
Reaction conditions are tightly controlled:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oxolane ring formation | Acid/base catalysis, temperature 0-25°C | Stereoselective control critical |
| Purine attachment | Glycosylation using silylated purine, Lewis acid catalyst | Protecting groups prevent side reactions |
| Phosphoramidite formation | 2-cyanoethyl diisopropylchlorophosphoramidite, base (e.g., DIPEA), anhydrous solvent (e.g., dichloromethane) | Strict moisture exclusion required |
| Final modifications | Click chemistry conditions for propargyl group | Enables functionalization post-synthesis |
Industrial Production Considerations
For scale-up:
- Use of continuous flow reactors to maintain precise temperature and reagent mixing.
- Automated monitoring of reaction parameters (pH, temperature, moisture) to optimize yield.
- Implementation of in-line purification steps such as preparative HPLC.
- Strict quality control by LC/MS and NMR to ensure batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions Involved
Protection and Deprotection Reactions:
Use of bis(4-methoxyphenyl)-phenylmethoxy (DMT) groups to protect hydroxyls during synthesis, removed selectively when needed.Phosphitylation:
Conversion of hydroxyl groups to phosphoramidite moieties using 2-cyanoethyl diisopropylchlorophosphoramidite.Nucleophilic Substitution:
Introduction of cyanoethoxy groups via nucleophilic displacement reactions.Oxidation/Reduction:
Controlled oxidation states of phosphorus during phosphoramidite coupling cycles.
Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Protection | DMT chloride, pyridine | Anhydrous, room temperature |
| Phosphitylation | 2-cyanoethyl diisopropylchlorophosphoramidite, DIPEA | Anhydrous, inert atmosphere, 0-25°C |
| Coupling | Activators such as tetrazole derivatives | Controlled temperature, dry solvents |
| Oxidation | Iodine/water or tert-butyl hydroperoxide | Mild conditions, short reaction times |
Major Products and Purity
The major product is the fully protected nucleoside phosphoramidite with >99% purity confirmed by:
- LC/MS: Molecular ion peak consistent with molecular weight 912 g/mol.
- NMR (1H, 13C, 31P): Confirming the chemical environment of protons, carbons, and phosphorus atoms.
- HPLC: Single major peak indicating high purity and absence of significant side products.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxolane ring synthesis | Acid/base catalysis, DMT protection | Stereoselective sugar intermediate |
| 2 | Purine base attachment | Silylated purine, Lewis acid catalyst | Formation of glycosidic bond with benzamide protection |
| 3 | Phosphoramidite group introduction | 2-cyanoethyl diisopropylchlorophosphoramidite, DIPEA, anhydrous solvent | Phosphitylation at 4'-position |
| 4 | Optional propargyl group addition | Click chemistry reagents | Enables post-synthetic functionalization |
| 5 | Purification and characterization | Chromatography, LC/MS, NMR | >99% pure final product |
Q & A
Q. How can mechanistic studies elucidate its interaction with nucleotide-processing enzymes?
- Answer :
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., DNA polymerase β) to map binding pockets .
- Fluorescent labeling : Attach BODIPY probes to the purine base for real-time tracking of enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
